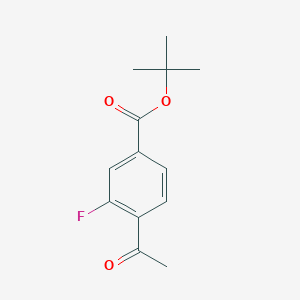

tert-Butyl 4-acetyl-3-fluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-acetyl-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYHETQXGXTKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-acetyl-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-acetyl-3-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the reaction of 4-acetyl-3-fluorobenzoyl chloride with tert-butyl alcohol under basic conditions .

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-acetyl-3-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: 4-acetyl-3-fluorobenzoic acid.

Reduction: 4-(1-hydroxyethyl)-3-fluorobenzoate.

Substitution: Compounds where the fluorine atom is replaced by another functional group.

Scientific Research Applications

Medicinal Chemistry

-

Enzyme Inhibition :

- Tert-butyl 4-acetyl-3-fluorobenzoate has been studied for its ability to inhibit specific enzymes. The structural components allow it to interact with active sites, potentially hindering enzyme function, which is crucial in drug development for conditions like cancer and metabolic disorders.

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications.

-

Antimicrobial Properties :

- Some investigations have hinted at antimicrobial activity, although further studies are required to substantiate these findings. The compound's ability to disrupt bacterial membranes or inhibit vital enzymatic processes could be explored.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows chemists to modify the compound further, leading to the development of new materials with tailored properties.

Materials Science

The compound's unique properties make it suitable for use in developing specialty chemicals and materials. Its fluorine content can enhance certain characteristics such as thermal stability and chemical resistance, making it applicable in coatings, adhesives, and other industrial products.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated its potential as a selective inhibitor of certain enzymes involved in metabolic pathways. The compound was tested against various enzyme targets, showing promising results in reducing their activity without significant toxicity to normal cells.

Case Study 2: Anticancer Research

In vitro studies involving cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxic effects. These studies highlighted the compound's mechanism of action, which involves apoptosis induction and cell cycle arrest in cancer cells. Further research is underway to explore its efficacy in vivo.

Case Study 3: Antimicrobial Evaluation

Initial evaluations of the antimicrobial properties indicated that this compound could inhibit the growth of specific bacterial strains. While results were promising, further research is necessary to determine the exact mechanisms involved and potential applications in treating infections.

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-3-fluorobenzoate involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-acetyl-3-fluorobenzoate with compounds sharing structural or functional group similarities, based on data from chemical databases and structural analogs (see Tables 1 and 2).

Table 1: Structural Analogs from CAS Databases

Key Observations

tert-Butyl esters (e.g., CAS 1255208-34-4) generally exhibit higher hydrolytic stability than methyl or ethyl esters due to steric hindrance, a trait likely shared by the target compound .

Bioactivity Implications :

- Compounds with trifluoromethyl groups (e.g., CAS 1998216-12-8) often demonstrate improved metabolic stability and bioavailability, suggesting that this compound’s acetyl group may offer distinct pharmacokinetic profiles .

Research Findings and Data Gaps

Synthetic Applications :

- The tert-butyl group’s steric bulk in analogs (e.g., CAS 1255208-34-4) facilitates selective reactions at the acetyl or fluorine positions, a strategy likely applicable to the target compound for derivatization .

Environmental and Safety Data: No Toxics Release Inventory (TRI) data are available for this compound. However, revisions in TRI reports for zinc and lead compounds (e.g., EPA data corrections in 1999) highlight the importance of accurate chemical tracking, which applies to fluorinated benzoates .

Structural Elucidation :

- Techniques such as $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR (used for Zygocaperoside in ) are critical for confirming the structure of this compound, though specific spectral data remain undocumented in the provided evidence .

Biological Activity

tert-Butyl 4-acetyl-3-fluorobenzoate is a synthetic organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C12H13FO2

- Molecular Weight : 220.23 g/mol

- Structure : The structure includes a tert-butyl group, an acetyl group, and a fluorinated benzene ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Receptor Binding : The presence of the fluorine atom enhances binding affinity to specific receptors or enzymes, which may influence various signaling pathways.

- Acetylation Reactions : The acetyl group can participate in acetylation reactions, modifying proteins and enzymes that are crucial for cellular functions.

- Membrane Transport : The tert-butyl ester facilitates the compound's transport across cell membranes, enhancing its bioavailability and potential therapeutic effects.

Biological Activity

Research into the biological activity of this compound has revealed several significant findings:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, fluorinated benzoates have been shown to inhibit tumor growth in various cancer models by disrupting metabolic pathways essential for cancer cell survival .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Its structural components could interfere with bacterial cell wall synthesis or function as enzyme inhibitors, although specific studies on this compound are still limited.

Case Studies

- In Vitro Studies : A study investigating the effects of fluorinated benzoates on cancer cell lines demonstrated significant cytotoxicity, suggesting that the incorporation of fluorine enhances the compound's ability to induce apoptosis in malignant cells .

- Pharmacokinetics : Research into the pharmacokinetic profile of similar compounds indicates that modifications like the tert-butyl group can improve solubility and absorption rates, leading to more effective therapeutic outcomes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer and antimicrobial | Receptor binding, acetylation |

| Benzyl 4-acetylbenzoate | Moderate anticancer | Similar receptor interactions |

| 4-Acetyl-3-fluorobenzoic acid | Anticancer | Disruption of metabolic pathways |

Q & A

Basic: What synthetic routes are available for tert-Butyl 4-acetyl-3-fluorobenzoate, and what critical parameters influence yield?

Answer:

The compound is typically synthesized via esterification of 4-acetyl-3-fluorobenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or DMAP). Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Anhydrous conditions: Use molecular sieves or inert gas purging to prevent hydrolysis of the tert-butyl ester.

- Purification: Column chromatography (hexane/EtOAc gradient) isolates the product, with TLC monitoring (Rf ~0.3–0.5). Confirm purity via NMR (tert-butyl singlet at δ 1.3–1.5 ppm) and mass spectrometry .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

- 1H/13C NMR: Identify tert-butyl protons (δ 1.3–1.5 ppm), acetyl methyl (δ 2.6 ppm), and aromatic fluorine coupling patterns.

- 19F NMR: Verify fluoroposition (δ -110 to -120 ppm).

- FTIR: Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and acetyl C=O at ~1680 cm⁻¹.

- X-ray crystallography (if crystalline): Resolves spatial conformation and validates tert-butyl group orientation .

Advanced: How can researchers resolve contradictions between observed NMR data and computational predictions for tert-butyl conformers?

Answer:

- Variable-temperature NMR (VT-NMR): Conduct experiments at 183–298 K to detect dynamic equilibria between axial/equatorial tert-butyl conformers.

- DFT with explicit solvent models: Compare calculated chemical shifts (using polarizable continuum models, e.g., PCM) to experimental NMR data.

- NOESY correlations: Detect spatial proximity between tert-butyl protons and adjacent groups to confirm dominant conformer .

Advanced: What experimental design strategies optimize fluorination/acylation steps in derivatives of this compound?

Answer:

Use factorial design to evaluate variables:

| Factor | Low Level | High Level |

|---|---|---|

| Fluorinating agent (Selectfluor) | 1.1 eq | 2.0 eq |

| Temperature | 0°C | 40°C |

| Catalyst (Mo(CO)₆) | 5 mol% | 15 mol% |

Analyze via ANOVA to identify significant interactions. Response surface methodology (RSM) refines optimal conditions for yield and selectivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage: Tightly sealed containers in a cool (2–8°C), ventilated area away from ignition sources.

- PPE: Nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency measures: Use eyewash stations for ocular exposure; flush skin with water for 15 minutes .

Advanced: How do steric effects of the tert-butyl group influence regioselectivity in subsequent reactions?

Answer:

- Steric hindrance analysis: Use molecular modeling (e.g., Gaussian) to calculate steric maps and predict reaction sites.

- Competitive experiments: Compare reaction outcomes with/without tert-butyl protection.

- Kinetic studies: Monitor reaction rates via HPLC to quantify steric vs. electronic contributions .

Basic: What stability considerations apply to this compound under varying pH conditions?

Answer:

- Acidic conditions: Avoid prolonged exposure to avoid ester hydrolysis (monitor via TLC).

- Basic conditions: Risk of nucleophilic attack on the acetyl group.

- Storage buffers: Use neutral pH (6.5–7.5) for long-term stability .

Advanced: How can researchers validate the absence of hazardous decomposition products during high-temperature reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.